molecular formula C22H20F2N2OS B2933667 2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 904278-51-9

2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2933667
CAS No.: 904278-51-9
M. Wt: 398.47
InChI Key: WNOQZRVNRZYNPL-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with fluorine atoms and a tetrahydroisoquinoline moiety

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2OS/c23-17-7-3-8-18(24)21(17)22(27)25-13-19(20-9-4-12-28-20)26-11-10-15-5-1-2-6-16(15)14-26/h1-9,12,19H,10-11,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOQZRVNRZYNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Amide Hydrolysis and Stability

The benzamide core undergoes hydrolysis under acidic or basic conditions. The electron-withdrawing fluorine atoms at the 2- and 6-positions of the benzene ring enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water or hydroxide ions.

  • Acidic Hydrolysis :
    In concentrated HCl (reflux), the amide bond cleaves to yield 2,6-difluorobenzoic acid and the corresponding amine derivative, 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylamine .

  • Basic Hydrolysis :
    Under alkaline conditions (e.g., NaOH/EtOH), similar cleavage occurs, producing the sodium salt of 2,6-difluorobenzoic acid.

Reaction Conditions Products Yield Reference
6M HCl, reflux, 12h2,6-difluorobenzoic acid + amine derivative~75%
2M NaOH/EtOH, 80°C, 8hSodium 2,6-difluorobenzoate + amine derivative~68%

Reactivity of the Tetrahydroisoquinoline (TIQ) Moiety

The TIQ group, a bicyclic secondary amine, participates in reactions typical of aliphatic amines:

  • Acylation :
    Reacts with acyl chlorides (e.g., benzoyl chloride) in THF/Et₃N to form tertiary amides .

  • Alkylation :
    Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) under basic conditions .

  • Oxidation :
    Air oxidation in the presence of FeCl₃/I₂ generates aromatic isoquinoline derivatives .

Reaction Conditions Product Reference
Acylation with benzoyl chlorideTHF, Et₃N, 0°C → RT, 6hN-Benzoyl-TIQ derivative
Alkylation with CH₃IDMF, Ce₂CO₃, 50°C, 12hN-Methyl-TIQ quaternary salt
Oxidation with FeCl₃/I₂Air, CH₃CN, 60°C, 24hIsoquinoline derivative

Thiophene Ring Reactivity

The thiophen-2-yl group undergoes electrophilic substitution at the 5-position due to directing effects of the sulfur atom:

  • Nitration :
    HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position .

  • Sulfonation :
    SO₃/H₂SO₄ yields the 5-sulfonic acid derivative .

  • Oxidation :
    H₂O₂/AcOH oxidizes the thiophene to a thiophene-1,1-dioxide .

Reaction Conditions Product Reference
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2h5-Nitro-thiophene derivative
SulfonationSO₃ (20% oleum), 50°C, 4h5-Sulfonic acid derivative
Oxidation30% H₂O₂, AcOH, RT, 12hThiophene-1,1-dioxide

Metabolic Pathways

In biological systems, the compound undergoes phase I and II metabolism:

  • Phase I (Oxidation) :
    Cytochrome P450 enzymes oxidize the TIQ moiety to hydroxylated metabolites .

  • Phase II (Conjugation) :
    Glutathione (GSH) conjugation via the mercapturic acid pathway targets electrophilic sites on the thiophene ring .

Metabolic Step Enzyme/Pathway Metabolite Reference
HydroxylationCYP3A43-Hydroxy-TIQ derivative
Glutathione conjugationGlutathione S-transferase (GST)Thiophene-S-glutathione conjugate

Fluorine Substituent Effects

The 2,6-difluoro substituents influence electronic properties but exhibit limited reactivity under mild conditions. Strong nucleophiles (e.g., Grignard reagents) may displace fluorine via aromatic nucleophilic substitution at elevated temperatures .

Synthetic Route (Inferred)

While direct synthesis data for this compound is limited, analogous pathways suggest:

  • TIQ Synthesis : Pictet-Spengler reaction of phenethylamine derivatives with formaldehyde .

  • Thiophene Coupling : Suzuki-Miyaura cross-coupling to attach the thiophene group .

  • Amide Formation : EDCl/HOBt-mediated coupling of 2,6-difluorobenzoic acid with the amine intermediate .

Scientific Research Applications

2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: Shares the difluorobenzene core but lacks the tetrahydroisoquinoline and thiophene moieties.

    2,6-Difluorobenzamide: Similar core structure but simpler without the additional substituents.

    2,6-Difluoroaniline: Contains the difluorobenzene core with an amine group instead of the benzamide structure.

Uniqueness

2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to its combination of fluorine atoms, tetrahydroisoquinoline, and thiophene moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

The compound 2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic derivative of tetrahydroisoquinoline (THIQ) and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22F2N2O Molecular Formula \text{C}_{19}\text{H}_{22}\text{F}_2\text{N}_2\text{O}\quad \text{ Molecular Formula }

This compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of fluorine atoms and thiophene moieties enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Specifically, it acts as a D1 dopamine receptor positive allosteric modulator , which suggests potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease . The modulation of dopamine receptors is crucial for regulating motor functions and cognitive processes.

Biological Activities

  • Antidepressant Effects : Research indicates that THIQ derivatives exhibit antidepressant-like effects in animal models. The compound's ability to modulate neurotransmitter systems may contribute to these effects .
  • Neuroprotective Properties : Compounds similar to this one have demonstrated neuroprotective effects against neurodegenerative diseases. They can mitigate oxidative stress and inflammation in neuronal cells .
  • Antitumor Activity : Preliminary studies suggest that THIQ derivatives possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Study 1: Antidepressant Activity

A study investigated the antidepressant effects of a related THIQ compound in a mouse model. The results showed significant reductions in immobility time during forced swim tests, indicating an antidepressant effect mediated by serotonin and norepinephrine pathways .

Study 2: Neuroprotection

In vitro studies demonstrated that the compound protects neuronal cells from glutamate-induced toxicity. It was found to reduce apoptosis markers and enhance cell viability through the activation of the ERK signaling pathway .

Study 3: Antitumor Efficacy

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantModulation of serotonin/norepinephrine
NeuroprotectiveReduction of oxidative stress
AntitumorInduction of apoptosis

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